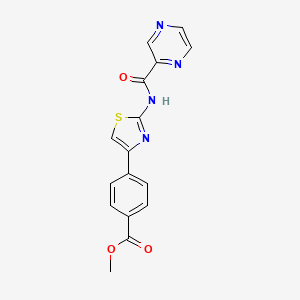
8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione, also known as MRS2179, is a purinergic P2Y1 receptor antagonist. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione acts as an antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). The P2Y1 receptor is involved in various physiological processes, such as platelet aggregation, vasoconstriction, and inflammation. By blocking the P2Y1 receptor, 8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione inhibits these processes and exerts its therapeutic effects.
Biochemical and Physiological Effects
8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has been shown to have various biochemical and physiological effects. It inhibits platelet aggregation, which is important in the prevention of thrombosis. It also inhibits vasoconstriction, which is important in the regulation of blood pressure. In addition, it has anti-inflammatory effects, which are important in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research of 8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione. One potential direction is the development of more potent and selective P2Y1 receptor antagonists. Another direction is the investigation of the therapeutic potential of 8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione in other diseases, such as cancer and autoimmune diseases. Furthermore, the development of more effective delivery methods for 8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione could improve its bioavailability and effectiveness in vivo.
Méthodes De Synthèse
8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione can be synthesized through a multistep process starting from commercially available 2,6-dioxopurine. The first step involves the reaction of 2,6-dioxopurine with hexyl mercaptan in the presence of a base to yield the hexylsulfanyl derivative. The second step involves the reaction of the hexylsulfanyl derivative with 2-methoxyethyl bromide in the presence of a base to yield the final product, 8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione.
Applications De Recherche Scientifique
8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-thrombotic, and anti-cancer properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
Propriétés
IUPAC Name |
8-hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-4-5-6-7-10-23-15-16-12-11(19(15)8-9-22-3)13(20)17-14(21)18(12)2/h4-10H2,1-3H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVVPAPCEZTNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

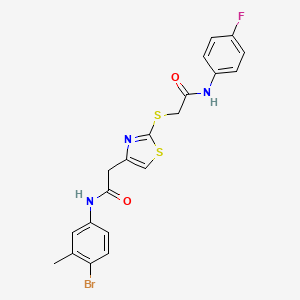
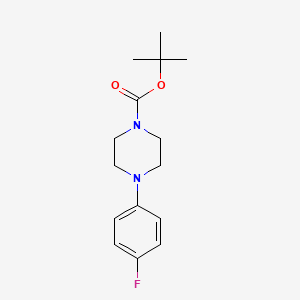
![Ethyl 4-[(3-methoxy-4-phenoxycarbonyloxyphenyl)methylideneamino]benzoate](/img/structure/B2482119.png)
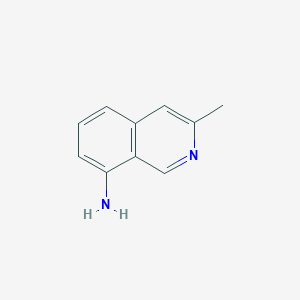
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2482124.png)
![Tert-butyl 5-[1-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2482125.png)
![2-(pyridin-2-ylsulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482126.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-benzylacetamide](/img/structure/B2482127.png)
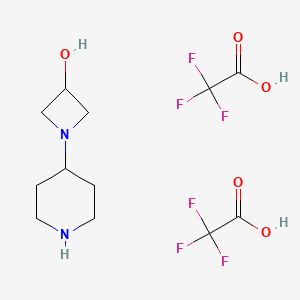
![N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2482132.png)
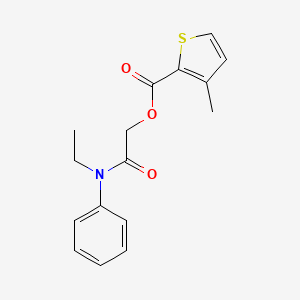
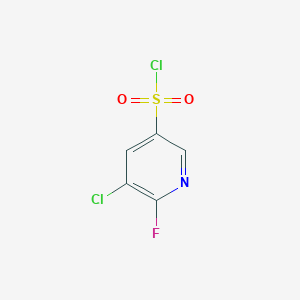
![3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B2482136.png)
